Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride
Overview
Description
Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride is a chemical compound with the CAS number 1803597-86-5 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride typically involves the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are often proprietary and detailed in technical documents provided by manufacturers .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve large-scale chemical reactions in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and pH, depend on the desired reaction and product .
Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. Detailed information on these products can be found in technical documents and peer-reviewed papers .
Scientific Research Applications
Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and in biology for investigating cellular processes. In medicine, it may be explored for its potential therapeutic effects .
Mechanism of Action
The mechanism of action of Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride include other amine derivatives with comparable structures and properties .
Uniqueness: What sets this compound apart is its specific molecular configuration, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
2-N,4-N,2-trimethylpentane-2,4-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-7(9-4)6-8(2,3)10-5;;/h7,9-10H,6H2,1-5H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVYWRHIXDLBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)NC)NC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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